molecular formula C21H18FN3O2S B3414648 6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946359-17-7

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3414648
CAS No.: 946359-17-7
M. Wt: 395.5 g/mol
InChI Key: ASPXSBFOSLAWEM-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-19(20(26)23-11-15-5-3-4-6-18(15)27-2)28-21-24-17(12-25(13)21)14-7-9-16(22)10-8-14/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXSBFOSLAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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